molecular formula C19H15NO5 B2477973 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 845637-03-8

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2477973
CAS No.: 845637-03-8
M. Wt: 337.331
InChI Key: RZLAYCLNVZBAFR-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxyphenol with 2-methyl-4H-chromen-4-one under basic conditions to form an intermediate, which is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylacetonitrile
  • 4-methoxyphenoxyacetonitrile
  • 4-methoxybenzyl cyanide

Uniqueness

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is unique due to its chromenone core, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12-19(25-14-5-3-13(22-2)4-6-14)18(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLAYCLNVZBAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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